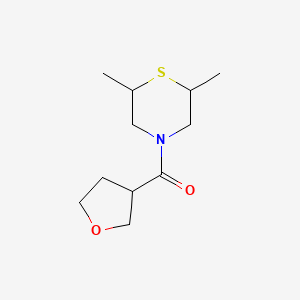
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone is a chemical compound that is used in scientific research for its potential therapeutic properties. This molecule is composed of two rings, a morpholine ring and an oxolane ring, which are connected by a methanone group.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties in vitro. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of several enzymes that play a role in inflammation and tumor growth. This compound has also been shown to modulate the activity of several neurotransmitters that are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro. In addition, (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which make it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone. One direction is to further investigate its potential therapeutic properties, particularly for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve yield and purity. Additionally, the development of novel delivery methods for this compound could improve its solubility and bioavailability, making it more suitable for use in clinical applications.
Synthesemethoden
The synthesis of (2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone involves the reaction of 2,6-dimethylthiomorpholine with 3-chloropropanal in the presence of a base. The resulting product is then treated with sodium hydroxide to form the final compound. This synthesis method has been reported in several scientific publications and has been optimized for maximum yield and purity.
Eigenschaften
IUPAC Name |
(2,6-dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-8-5-12(6-9(2)15-8)11(13)10-3-4-14-7-10/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVAZUJZFCYZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(S1)C)C(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylthiomorpholin-4-yl)-(oxolan-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
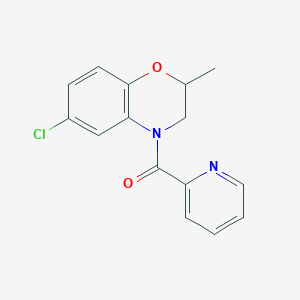
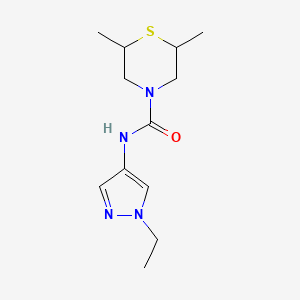
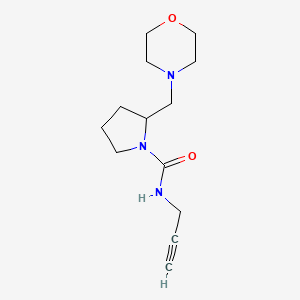
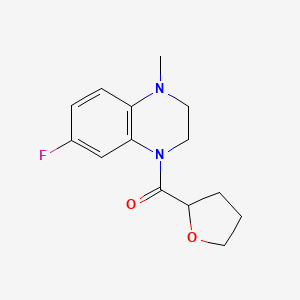
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)
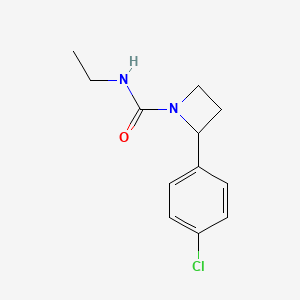


![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)